molecular formula C11H14ClN3 B051306 4-(Piperazin-1-yl)benzonitrile hydrochloride CAS No. 116290-72-3

4-(Piperazin-1-yl)benzonitrile hydrochloride

Cat. No. B051306
Key on ui cas rn: 116290-72-3
M. Wt: 223.7 g/mol
InChI Key: FVZWHLFETLOKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05086055

Procedure details

A mixture of 27.3 g (0.15 mol) of p-bromobenzonitrile, 38.7 g (0.45 mol) of piperazine and 42.0 g (0.30 mol) of solid potassium carbonate in a total volume of 60 mL of n-butanol was heated at reflux for 6 h under a nitrogen atmosphere. The mixture was concentrated under reduced pressure and the slurry partitioned between 10% sodium hydroxide and chloroform. The chloroform layer was separated, dried (MgSO4) and concentrated under reduced pressure to give an oil. The oil was eluted through a 400 g silica gel column with a 10% methanol in methylene chloride mixture. The appropriate fractions were concentrated under reduced pressure to give a golden oil. Trituration of this oil with ethyl acetate gave a white powder. The collected white powder was stirred for 15 min in ethereal HCl and recrystallized from methanol-water to give 1.5 g (4.5%)* of white solid, mp>160° C. with decomposition.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
38.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.C(=O)([O-])[O-].[K+].[K+].C(O)CCC.[ClH:27]>C(OCC)(=O)C>[ClH:27].[N:10]1([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1 |f:2.3.4,8.9|

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
Quantity
38.7 g
Type
reactant
Smiles
N1CCNCC1
Name
solid
Quantity
42 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h under a nitrogen atmosphere
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the slurry partitioned between 10% sodium hydroxide and chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
WASH
Type
WASH
Details
The oil was eluted through a 400 g silica gel column with a 10% methanol in methylene chloride mixture
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a golden oil
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-water
CUSTOM
Type
CUSTOM
Details
to give 1.5 g (4.5%)* of white solid, mp>160° C. with decomposition

Outcomes

Product
Name
Type
Smiles
Cl.N1(CCNCC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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